![molecular formula C27H21N3O5 B1213094 methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1213094.png)

methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

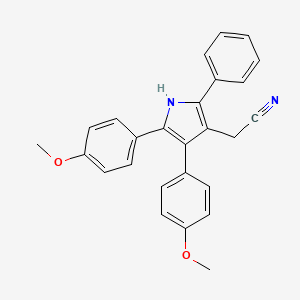

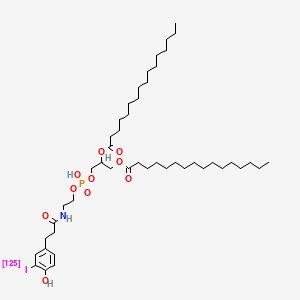

K 252a is an indolocarbazole-based alkaloid and staurosporine analog isolated from Nocardiopsis and Actinomadura species, with kinase inhibiting activity. K252a inhibits a wide variety of enzymes, including, but not limited to, protein kinase A (PKA), C (PKC) and G (PKG), calcium (Ca2+)/calmodulin-dependent kinase type II (CaMKII), phosphorylase kinase (PhK), tropomyosin receptor kinase (Trk; neurotrophic tyrosine receptor kinase; NTRK), myosin light-chain kinase (MLCK; MYLK), mixed-lineage protein kinase 3 (MLK3), receptor-type tyrosine-protein kinase FLT3 (CD135; fms-like tyrosine kinase 3; fetal liver kinase-2; FLK2) and actin-regulating kinase PRK1 (PAK1). Inhibition of these kinases prevents the activation of signaling pathways in which these kinases play a key role.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo compound is involved in various synthetic processes and chemical transformations. One study demonstrates the total synthesis of analogues of β-lactam antibiotics, where compounds similar in structure to the methyl (15S,18R)-16-hydroxy compound are synthesized and transformed through various chemical reactions (Brennan, Richardson, & Stoodley, 1983). Another research focuses on the reduction processes of related compounds, highlighting the complex chemical reactions these compounds undergo (Kitchin & Stoodley, 1973).

Pharmaceutical and Biological Research

In the pharmaceutical realm, similar compounds are studied for their potential biological activities. For instance, a study on Talinum triangulare isolated compounds structurally related to the methyl (15S,18R)-16-hydroxy compound, identifying their potential biological activities (Amorim et al., 2014). Moreover, research on enantio-manoyl oxides, which are modifiers of adenylatecyclase enzyme activity, involves compounds with a similar structure, indicating their relevance in biochemical pathways (García-Granados et al., 1995).

Advanced Chemical Studies

Advanced chemical studies also utilize similar compounds. Research involving the synthesis of 11C/13C-labelled prostacyclins, essential in studying the action of prostacyclins in the brain, includes the synthesis of structurally related compounds (Björkman et al., 1998). Another study focuses on the chemical transformations of higher terpenoids, synthesizing diterpenoid-based dihydroisoindolones using compounds with a similar structure (Mironov et al., 2010).

Eigenschaften

Produktname |

methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

|---|---|

Molekularformel |

C27H21N3O5 |

Molekulargewicht |

467.5 g/mol |

IUPAC-Name |

methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27?/m1/s1 |

InChI-Schlüssel |

KOZFSFOOLUUIGY-UHOLRESSSA-N |

Isomerische SMILES |

C[C@@]12C(C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Kanonische SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Piktogramme |

Irritant |

Synonyme |

SF 2370 SF-2370 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.